N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide
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Overview
Description
- N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide is a chemical compound with the following structure:
C16H19NO2
. - It contains a fused dibenzofuran ring system and a cyclohexanecarboxamide moiety.
- The compound’s unique structure makes it interesting for various applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- similar compounds (such as 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride) have been synthesized using various methods .
- Industrial production methods would likely involve modifications of existing synthetic routes.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction.
- Major products could include derivatives with modified functional groups.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for more complex molecules due to its unique structure.
- In biology and medicine, it might be explored for potential pharmacological activities (e.g., as an enzyme inhibitor or receptor modulator).
- In industry, it could find applications in materials science or drug development.
Mechanism of Action
- The exact mechanism of action remains speculative due to limited research.
- Potential molecular targets and pathways would require further investigation.
Comparison with Similar Compounds
- Similar compounds include 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride and N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide .
- Highlighting its uniqueness would involve emphasizing its specific structural features.
Remember that while I’ve provided an overview, detailed experimental procedures and comprehensive research data would require further exploration
Properties
Molecular Formula |
C19H23NO2 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C19H23NO2/c21-19(13-6-2-1-3-7-13)20-14-10-11-18-16(12-14)15-8-4-5-9-17(15)22-18/h10-13H,1-9H2,(H,20,21) |
InChI Key |
ZPUNWQRSVYQUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 |
Origin of Product |
United States |
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